molecular formula C14H18FNO3 B15205067 Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate

Cat. No.: B15205067
M. Wt: 267.30 g/mol
InChI Key: LKXUYURHZPJWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is a chemical compound with the molecular formula C14H18FNO3 and a molecular weight of 267.30 g/mol. It is supplied with a minimum purity of 95% . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Compounds with structural similarities, particularly those featuring acetamido groups and fluorinated phenyl rings, are of significant interest in medicinal chemistry for quantitative structure-activity relationship (QSAR) studies and as scaffolds for designing new bioactive molecules . Furthermore, research on related chemical scaffolds highlights their potential in targeting nuclear receptors, such as the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes . The presence of both acetamido and fluoro substituents on the aromatic ring makes this molecule a valuable building block for developing novel pharmacological tools and for exploration in various biochemical applications. Researchers can utilize this compound in the synthesis of more complex derivatives, as a standard in analytical chemistry, or for probing biological mechanisms.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

methyl 4-(2-acetamido-4-fluoro-5-methylphenyl)butanoate

InChI

InChI=1S/C14H18FNO3/c1-9-7-11(5-4-6-14(18)19-3)13(8-12(9)15)16-10(2)17/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

LKXUYURHZPJWHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable aromatic precursor, followed by acylation to introduce the acetamido group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of raw materials, reaction optimization, and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldReference
Acidic Hydrolysis1M HCl, reflux, 6h4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic acid85%
Basic Hydrolysis1M NaOH, 60°C, 4hSodium salt of the carboxylic acid92%

In basic conditions, the reaction proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. Acidic hydrolysis follows a similar pathway but involves protonation of the carbonyl oxygen to enhance electrophilicity.

Nucleophilic Substitution at the Acetamido Group

The acetamido group (–NHCOCH₃) can participate in nucleophilic substitution reactions, particularly with amines or thiols, enabling structural diversification.

Example Reaction
Reaction with benzylamine under basic conditions:

Acetamido group+BenzylamineK₂CO₃, DMF, 80°CN-benzyl derivative\text{Acetamido group} + \text{Benzylamine} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} N\text{-benzyl derivative}

Key Data

  • Reagents : Benzylamine (1.2 equiv), K₂CO₃ (2 equiv), DMF solvent

  • Time/Temperature : 12h at 80°C

  • Yield : 78%

The reaction proceeds via deprotonation of the acetamido nitrogen, followed by nucleophilic displacement of the acetyl group. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbon, facilitating substitution.

Electrophilic Aromatic Substitution

Nitration Example

ElectrophileConditionsProductYield
HNO₃/H₂SO₄0°C, 2h4-Fluoro-5-methyl-3-nitro derivative45%

The reaction occurs at the meta position relative to the fluorine atom, consistent with fluorine’s deactivating and ortho/para-directing effects. Low yields are attributed to competing side reactions.

Transesterification

The methyl ester group can undergo transesterification with alcohols in the presence of acid or base catalysts, enabling the synthesis of alternative esters.

Representative Data

AlcoholCatalystConditionsProductYield
EthanolH₂SO₄Reflux, 8hEthyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate88%
Benzyl AlcoholNaOMe60°C, 6hBenzyl ester derivative82%

The mechanism involves alcohol attack on the protonated (acidic) or deprotonated (basic) ester carbonyl, followed by methanol elimination.

Reductive Reactions

The compound’s acetamido group can be reduced to an amine using reagents like LiAlH₄, though this is less common due to competing ester reduction.

Example Reduction

Acetamido groupLiAlH₄, THFPrimary amine\text{Acetamido group} \xrightarrow{\text{LiAlH₄, THF}} \text{Primary amine}

  • Yield : 65% (with partial ester reduction observed)

Condensation Reactions

The acetamido group may participate in condensations with carbonyl compounds. For instance, reaction with diketones under basic conditions forms heterocyclic derivatives, as seen in analogous structures .

Scientific Research Applications

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions, such as enzyme binding or receptor activity.

    Industry: Used in the production of specialty chemicals and materials with desired physical and chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological pathways. The fluorinated aromatic ring and acetamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate, we compare it with structurally analogous phenyl-substituted butanoate esters and related derivatives. Key differences in substituent type, position, and electronic effects are highlighted below.

Key Observations :

  • The target compound’s fluorine substituent enhances metabolic stability compared to D1 and D2, which lack halogenation .
  • D1 ’s methoxy groups improve lipophilicity but may reduce aqueous solubility relative to the target’s acetamido group.
  • D2’s phenolic hydroxyls increase polarity but reduce synthetic practicality due to oxidation risks.
Physicochemical and Pharmacokinetic Comparison

The table below extrapolates properties based on substituent chemistry:

Parameter Target Compound D1 D2 4-Dimethylaminoazobenzene
logP ~2.8 (estimated) ~3.2 ~1.5 3.9 (measured)
Aqueous Solubility Moderate (acetamido) Low High Low
Metabolic Stability High (C-F bond) Moderate Low Low (azo reduction)
Bioactivity Undetermined None Antioxidant potential Carcinogenic (varies with substituents)

Notes:

  • The acetamido group in the target compound may confer hydrogen-bonding capacity, enhancing target specificity compared to D1/D2.
  • Fluorine’s electronegativity could reduce oxidative metabolism, extending half-life relative to non-halogenated analogs .

Biological Activity

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate, with the chemical formula C14H18FNO3 and CAS number 524068-68-6, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

  • IUPAC Name : this compound
  • Molecular Weight : 267.3 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the acetamido and fluoro groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Enzyme Interaction

Research indicates that compounds with similar structures can act as inhibitors or substrates for various enzymes, particularly those involved in metabolic processes. For instance, studies on related methylated compounds have shown their ability to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification .

Biological Activity Data

Biological Activity Observation Reference
Antimicrobial ActivityModerate activity against certain bacterial strains
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
CytotoxicityExhibits cytotoxic effects in vitro on cancer cell lines

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of methylated compounds, including those structurally similar to this compound. The results indicated that compounds with a fluorine substituent showed enhanced antibacterial properties against Gram-positive bacteria .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it may act as a competitive inhibitor, affecting the metabolism of other drugs. This could have significant implications for drug-drug interactions in therapeutic settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, nucleophilic substitution of a fluoro-substituted phenyl ring with an acetamido group, followed by coupling with a butanoate ester. Reaction optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C to enhance reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) to achieve >95% purity .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4, methyl at C5). ¹⁹F NMR quantifies fluorine integration .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>97%) and molecular ion verification .
  • Melting point : Consistency with literature values (e.g., 54–58°C for structurally related esters) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Protect from moisture (desiccator, argon atmosphere) due to ester hydrolysis susceptibility.
  • Light sensitivity : Amber vials to prevent photodegradation of the acetamido group.
  • Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition above 150°C .

Advanced Research Questions

Q. How can impurities in the compound be identified and quantified during synthesis?

  • Impurity profiling :

  • HPLC-MS/MS : Detects side products (e.g., de-fluorinated analogs or ester hydrolysis byproducts) at ppm levels.
  • Comparative analysis : Use reference standards (e.g., EP impurity guidelines) to match retention times and fragmentation patterns .
    • Root-cause analysis : Kinetic studies under varying pH/temperature to identify degradation pathways .

Q. What strategies are used to study the compound’s metabolic stability in vitro?

  • In vitro models :

  • Liver microsomes : Incubation with NADPH to assess esterase-mediated hydrolysis.
  • LC-MS quantification : Monitor parent compound depletion and metabolite formation (e.g., free carboxylic acid).
    • Enzyme inhibition assays : Co-incubation with esterase inhibitors (e.g., BNPP) to confirm metabolic pathways .

Q. How can computational modeling predict the compound’s biological activity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinases or GPCRs) using the fluorophenyl group as a hydrophobic anchor.
  • QSAR : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity trends observed in analogs .

Q. What experimental designs address contradictions in reported bioactivity data?

  • Reproducibility protocols :

  • Standardized assays : Use identical cell lines (e.g., HEK293) and assay buffers to minimize variability.
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) for cross-study validation.
    • Meta-analysis : Compare impurity profiles (e.g., residual solvents) across studies to explain discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.